molecular formula C20H27N3O2 B2863223 4-{2-[cyclohexyl(prop-2-yn-1-yl)amino]acetamido}-N,N-dimethylbenzamide CAS No. 1252163-95-3

4-{2-[cyclohexyl(prop-2-yn-1-yl)amino]acetamido}-N,N-dimethylbenzamide

Cat. No.: B2863223
CAS No.: 1252163-95-3
M. Wt: 341.455
InChI Key: JZSVMWPDLNZSQK-UHFFFAOYSA-N
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Description

4-{2-[cyclohexyl(prop-2-yn-1-yl)amino]acetamido}-N,N-dimethylbenzamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a prop-2-yn-1-yl group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[cyclohexyl(prop-2-yn-1-yl)amino]acetamido}-N,N-dimethylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the cyclohexyl(prop-2-yn-1-yl)amine intermediate. This can be achieved through the reaction of cyclohexylamine with propargyl bromide under basic conditions. The resulting intermediate is then reacted with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{2-[cyclohexyl(prop-2-yn-1-yl)amino]acetamido}-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones

    Reduction: Reduced derivatives with saturated hydrocarbon chains

    Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group

Scientific Research Applications

4-{2-[cyclohexyl(prop-2-yn-1-yl)amino]acetamido}-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{2-[cyclohexyl(prop-2-yn-1-yl)amino]acetamido}-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **4-{2-[cyclohexyl(prop-2-yn-1-yl)amino]acetamido}-N,N-dimethylbenzamide
  • **4-{2-[cyclohexyl(prop-2-yn-1-yl)amino]acetamido}-N,N-diethylbenzamide
  • **this compound derivatives with different substituents on the benzamide moiety

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[2-[cyclohexyl(prop-2-ynyl)amino]acetyl]amino]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-4-14-23(18-8-6-5-7-9-18)15-19(24)21-17-12-10-16(11-13-17)20(25)22(2)3/h1,10-13,18H,5-9,14-15H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSVMWPDLNZSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CN(CC#C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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